2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
2-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c1-12-7-8-17(13(2)9-12)24-22(29)18-11-19(28)25-21-14(3)20(26-27(18)21)15-5-4-6-16(23)10-15/h4-10,18H,11H2,1-3H3,(H,24,29)(H,25,28) |
InChI Key |
LFXBPFKOQJCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C(C(=NN23)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of 3-chlorobenzaldehyde with 2,4-dimethylaniline to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may act as an inhibitor for specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide
- 2-(3-Bromophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide
- 2-(3-Fluorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
